MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

ADC Payload Potency Topoisomerase I Inhibition Camptothecin Analog Comparison

Sourcing a stereochemically defined linker-payload with reproducible release kinetics is a critical bottleneck in ADC development. MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan solves this by providing a precise (S)-cyclopropane configuration for consistent DAR distribution. - Defined (S)-stereoisomer (CAS 2414254-52-5) to avoid differential conjugation seen with the (R)-isomer. - Cathepsin B-cleavable GGFG linker for targeted intracellular payload release. - ≥98% purity, suitable as an analytical reference standard for HPLC-based DAR method development.

Molecular Formula C55H60FN9O13
Molecular Weight 1074.1 g/mol
Cat. No. B12393659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan
Molecular FormulaC55H60FN9O13
Molecular Weight1074.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O
InChIInChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50-,55-/m0/s1
InChIKeyWKCCHLIWLNJSMH-DVXRIDOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan: Profile & Procurement


MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5, MW 1074.12) is a drug-linker conjugate designed for antibody-drug conjugate (ADC) development, comprising the cathepsin B-cleavable MC-Gly-Gly-Phe-Gly tetrapeptide linker conjugated to a cyclopropane-modified Exatecan payload [1]. Exatecan is a hexacyclic camptothecin analog and DNA topoisomerase I inhibitor with an IC50 of 2.2 μM (0.975 μg/mL) [2]. The (S)-stereoisomer of the cyclopropane moiety distinguishes this compound from its (R)-stereoisomer counterpart (CAS 2414254-51-4), representing a defined stereochemical configuration within the Exatecan-derivative ADC payload family .

Workflow
ADC linker-payload development with cathepsin B-cleavable GGFG linker
Stereochemical Identity
Defined (S)-cyclopropane configuration for reproducible conjugation
Payload Class
Cyclopropane-modified Exatecan topoisomerase I inhibitor payload
Procurement Context
Research-grade linker-payload with CAS 2414254-52-5 traceability

Non-Substitutability of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan


In ADC development, linker-payload components are not functionally interchangeable even among structurally related analogs. The MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan construct integrates three interdependent variables—the cathepsin B-cleavable GGFG tetrapeptide sequence, the (S)-stereoisomer of the cyclopropane-modified Exatecan, and the maleimidocaproyl (MC) conjugation handle—each influencing intracellular release kinetics, bystander killing potential, and conjugation efficiency [1]. Substituting any component alters the drug-to-antibody ratio (DAR) distribution, linker stability, and payload potency profile. For instance, the GGFG-DXd linker-payload system in Dato-DXd achieves a DAR of 4.0 with distinct release characteristics compared to SN38-based systems [2]. Procurement of the precise stereoisomer is critical because the (R)-stereoisomer (CAS 2414254-51-4) may exhibit differential conjugation behavior and release kinetics . The evidence below quantifies the specific differentiation dimensions relevant to ADC candidate selection.

Target Compound
(S)-Cyclopropane-Exatecan (CAS 2414254-52-5)
Risk if Substituted
(R)-stereoisomer (CAS 2414254-51-4) may exhibit differential conjugation behavior and release kinetics, altering DAR distribution.
Target Linker
Cathepsin B-cleavable GGFG tetrapeptide
Risk if Substituted
pH-sensitive linkers (e.g., CL2A) shift payload release from enzymatic to acid-labile mechanism, potentially affecting bystander killing and systemic stability.
Target Payload
Cyclopropane-modified Exatecan
Risk if Substituted
Unmodified Exatecan or DXd payloads change the topoisomerase I inhibition profile and may require re-optimization of DAR and linker stability.

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan: Quantified Evidence


Topoisomerase I Inhibition: Exatecan vs. SN38

Exatecan, the payload component of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan, exhibits approximately 2.8-fold higher topoisomerase I inhibitory potency than SN-38 when measured in a SUIT-2 cell-derived enzyme assay [1]. The cyclopropane modification in the (S)-Cyclopropane-Exatecan construct may further modulate payload physicochemical properties relevant to ADC conjugation, though direct comparative topoisomerase I inhibition data for the cyclopropane-modified Exatecan versus unmodified Exatecan are not publicly available at the time of this assessment.

Topo I Inhibition: Exatecan vs SN-38
Cross-study comparable
Exatecan IC50: 0.82 μg/mL
SN-38 IC50: 2.3 μg/mL
Reported enzymatic potency context for payload class
Benchmark derived from SUIT-2 cell-derived enzyme assay
ADC Payload Potency Topoisomerase I Inhibition Camptothecin Analog Comparison

In Vivo Antitumor Efficacy in B7-H4 Xenograft Model

The ADC hu2F7-Exatecan (compound 34), synthesized using Gly-Cyclopropane-Exatecan as the linker-payload precursor, demonstrated significant in vivo antitumor activity in a B7-H4-positive xenograft model [1]. While quantitative tumor growth inhibition (TGI) percentages and comparator ADC data are not fully disclosed in the available patent literature, the ADC achieved complete tumor regression in multiple animals, representing a defined efficacy benchmark for cyclopropane-Exatecan-containing ADCs [1].

In Vivo B7-H4 Xenograft Model
Class-level inference
Complete tumor regression in multiple animals
Supports in vivo model-response endpoint context
Specific TGI% and comparator ADC data not fully disclosed
ADC in vivo Efficacy B7-H4 Targeting Xenograft Tumor Model

Cathepsin B-Cleavable vs. pH-Sensitive Linker Systems

The MC-Gly-Gly-Phe-Gly linker in this construct is a cathepsin B-cleavable tetrapeptide sequence that enables enzymatic payload release within the lysosomal compartment of target cells [1]. This mechanism differs fundamentally from pH-sensitive linkers such as the CL2A system used in sacituzumab govitecan [2]. The GGFG cleavage occurs specifically via cathepsin B, a cysteine protease overexpressed in many tumor types, potentially offering differential intracellular release kinetics compared to acid-labile linkers [1]. Direct quantitative cleavage rate comparisons between MC-Gly-Gly-Phe-Gly and alternative cleavable linkers (e.g., valine-citrulline) are not available in the public domain for this specific construct.

Linker Cleavage Mechanism
Class-level inference
Cathepsin B enzymatic (GGFG)
vs.
pH-sensitive hydrolysis (CL2A)
Mechanistic distinction supports enzymatic release context
Quantitative cleavage kinetics not publicly disclosed
ADC Linker Design Cathepsin B Cleavage Enzyme-Sensitive Release

Stereochemical Identity & Traceability

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5) and its (R)-stereoisomer counterpart (CAS 2414254-51-4) represent two distinct stereochemical entities with separate CAS registry numbers and product specifications . The (S)-isomer has a defined molecular weight of 1074.12 and molecular formula C55H60FN9O13 . Vendor-specified purity for research-grade material is ≥98%, with storage conditions of -20°C under sealed, moisture-protected conditions for long-term stability [1].

Stereochemical Identity & Traceability
Head-to-head
(S)-isomer: CAS 2414254-52-5
(R)-isomer: CAS 2414254-51-4
Distinct CAS registration supports enantiomer-attribution review
Purity ≥98%; storage -20°C sealed, moisture-protected
Stereoisomer Purity ADC Quality Control Procurement Specification

Patent-Documented Anti-B7H3 ADC Conjugation

Patent WO2020063673 describes the synthesis and evaluation of anti-B7H3 antibody-Exatecan analog conjugates, including ADC-2, which incorporates a cyclopropaneacetamide-Exatecan payload derivative [1]. This patent documentation establishes that cyclopropane-modified Exatecan analogs can be successfully conjugated to antibodies and retain in vivo antitumor activity against B7H3-expressing tumors [1]. The MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan construct extends this chemical space by incorporating the complete GGFG cathepsin-cleavable linker sequence rather than simpler amide linkages, offering a more defined ADC-oriented linker-payload architecture [2].

Patent-Documented B7H3 ADC Conjugation
Supporting evidence
Anti-B7H3 ADC with cyclopropaneacetamide-Exatecan payload
WO2020063673 prior art
Synthetic feasibility and biological framework context
Extended GGFG linker vs simpler amide linkages
B7H3-Targeted ADC Patent WO2020063673 Exatecan Analog Conjugation

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan: Applications


B7H3-Targeted ADC Development

Based on patent WO2020063673, which demonstrates that cyclopropane-modified Exatecan payloads can be conjugated to anti-B7H3 antibodies to generate active ADCs, MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is suitable for B7H3-targeted ADC research [1]. The cathepsin B-cleavable GGFG linker provides enzymatic payload release within B7H3-expressing tumor cells, with the (S)-stereoisomer offering defined stereochemical identity for reproducible conjugation [2].

B7-H4-Targeted ADC Development

Patent WO2020244657 describes hu2F7-Exatecan, an anti-B7-H4 ADC synthesized using Gly-Cyclopropane-Exatecan that demonstrated significant in vivo antitumor activity [3]. MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan represents an extended linker-payload variant containing the full GGFG cleavable sequence, enabling similar B7-H4-targeted ADC development with the cathepsin B-cleavable linker architecture [4].

Exatecan vs. DXd and SN38 Payload Comparison

Exatecan demonstrates 2.8-fold higher topoisomerase I inhibitory potency (IC50 0.82 μg/mL) compared to SN-38 (IC50 2.3 μg/mL) in SUIT-2 cell-derived enzyme assays [5]. MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan can serve as a reference linker-payload construct for head-to-head comparisons against GGFG-DXd (DAR 4.0) systems used in approved ADCs, enabling evaluation of cyclopropane-modified Exatecan versus DXd payloads in matched linker contexts [6].

ADC Analytical Reference Standard

With defined CAS number 2414254-52-5, molecular weight 1074.12, and vendor-specified purity ≥98%, MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is suitable as an analytical reference standard for developing HPLC-based DAR determination methods, hydrophobic interaction chromatography (HIC) assays, and cathepsin B cleavage assays in ADC characterization workflows .

Application
Selection Property
Validation Focus
B7H3-Targeted ADC Research
Cathepsin B-cleavable GGFG linker-payload architecture
Stereochemical identity and linker stability documentation
B7-H4-Targeted ADC Research
Cyclopropane-modified Exatecan payload with extended GGFG linker
In vivo model-response endpoint context
Payload Comparator Studies
Exatecan-based payload benchmark vs DXd and SN-38 systems
Topoisomerase I inhibition assay context
ADC Analytical Reference Standard
Defined CAS, MW, and ≥98% purity specification
HPLC DAR and HIC assay method development

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